molecular formula C8H5FN2O2 B11912120 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11912120
M. Wt: 180.14 g/mol
InChI Key: LNIRYYPFAUZGLJ-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-pyridyl-imines with trimethyl phosphite in dimethylformamide at room temperature, leading to the formation of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates . Another method involves the use of catalytic para-toluenesulfonic acid in dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. The compound’s fluorine atom enhances its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibits unique properties due to the presence of the fluorine atom at the 5-position. This fluorine atom enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)

InChI Key

LNIRYYPFAUZGLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)C(=O)O

Origin of Product

United States

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